molecular formula C13H10N2O3 B8726869 5-Benzoyl-2-nitroaniline

5-Benzoyl-2-nitroaniline

Cat. No.: B8726869
M. Wt: 242.23 g/mol
InChI Key: LZBLUHYPHHBSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-2-nitroaniline: is an organic compound with the molecular formula C13H10N2O3. It is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-nitroaniline typically involves the nitration of (3-Aminophenyl)(phenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both amino and nitro groups allows for interactions with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 5-Benzoyl-2-nitroaniline is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

(3-amino-4-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H10N2O3/c14-11-8-10(6-7-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

LZBLUHYPHHBSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.